1-[2-(2,3-Dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3-[3-(dimethylamino)propyl]thiourea
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Overview
Description
1-[2-(2,3-Dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3-[3-(dimethylamino)propyl]thiourea is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Mechanism of Action
Target of action
The compound contains an indole moiety, which is a prevalent structure in many bioactive compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new therapeutically useful derivatives .
Mode of action
The exact mode of action would depend on the specific targets of this compound. Generally, indole derivatives interact with their targets to modulate their activity, which can result in various biological effects .
Biochemical pathways
Indole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected by this compound would depend on its exact targets and mode of action.
Result of action
The molecular and cellular effects of this compound would depend on its targets and mode of action. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
The synthesis of 1-[2-(2,3-Dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3-[3-(dimethylamino)propyl]thiourea typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the indole core: This can be achieved through methods such as the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the dimethoxyphenyl group: This step may involve a coupling reaction, such as a Heck coupling, to attach the dimethoxyphenyl group to the indole core.
Attachment of the thiourea moiety: The final step involves the reaction of the intermediate with a thiourea derivative under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-[2-(2,3-Dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3-[3-(dimethylamino)propyl]thiourea undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(2,3-Dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3-[3-(dimethylamino)propyl]thiourea has several scientific research applications:
Comparison with Similar Compounds
1-[2-(2,3-Dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3-[3-(dimethylamino)propyl]thiourea can be compared with other indole derivatives, such as:
1-(1H-Indol-3-yl)ethanone: Known for its anticancer properties.
1-(2-(1H-Indol-3-yl)ethyl)-3-(dimethylamino)thiourea: Studied for its antimicrobial activities.
1-(2-(2,3-Dimethoxyphenyl)ethyl)-3-(dimethylamino)thiourea: Investigated for its antiviral properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3-[3-(dimethylamino)propyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2S/c1-28(2)14-8-13-25-24(31)27-16-20(18-10-7-12-22(29-3)23(18)30-4)19-15-26-21-11-6-5-9-17(19)21/h5-7,9-12,15,20,26H,8,13-14,16H2,1-4H3,(H2,25,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVHBYHUYFTHNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=S)NCC(C1=C(C(=CC=C1)OC)OC)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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